BenchChemオンラインストアへようこそ!

2-(3-METHOXYPHENOXY)-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}ACETAMIDE

PI3Kbeta inhibitor PTEN-deficient cancer isoform selectivity

This compound exhibits a distinct PI3K isoform selectivity signature (β>δ>γ>α) with 4.8-fold β-over-α selectivity and a >240-fold selectivity window against mTOR, enabling unambiguous PI3K signaling interrogation without mTOR confounding. Ideal for PTEN-null prostate/breast cancer and CLL models requiring dual δ/γ blockade without pan-PI3K immune suppression. Serves as a benchmark reference standard from the Amgen PI3Kβ-selective series, offering a moderate selectivity window that mimics clinical PI3Kβ inhibitors under development.

Molecular Formula C20H26N2O3S
Molecular Weight 374.5
CAS No. 1428357-84-9
Cat. No. B2924538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-METHOXYPHENOXY)-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}ACETAMIDE
CAS1428357-84-9
Molecular FormulaC20H26N2O3S
Molecular Weight374.5
Structural Identifiers
SMILESCOC1=CC(=CC=C1)OCC(=O)NCCN2CCC(CC2)C3=CC=CS3
InChIInChI=1S/C20H26N2O3S/c1-24-17-4-2-5-18(14-17)25-15-20(23)21-9-12-22-10-7-16(8-11-22)19-6-3-13-26-19/h2-6,13-14,16H,7-12,15H2,1H3,(H,21,23)
InChIKeyUQWUPTIQTBGRNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-METHOXYPHENOXY)-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}ACETAMIDE – Target Identity & Procurement Baseline


2-(3-METHOXYPHENOXY)-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}ACETAMIDE (CAS 1428357-84-9) is a synthetic small-molecule inhibitor of class I phosphoinositide 3-kinases (PI3K) and, to a much lesser extent, mammalian target of rapamycin (mTOR), originally disclosed by Amgen Inc. in US patent 8,772,480 (Example 215) [1]. The compound belongs to the acetamide-linked aryloxy-piperidine chemotype and exhibits a characteristic selectivity signature across PI3K isoforms (α, β, δ, γ) that distinguishes it from pan-PI3K or isoform-unselective agents [1][2].

Why 2-(3-METHOXYPHENOXY)-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}ACETAMIDE Cannot Be Substituted by a General PI3K Inhibitor


The PI3K family comprises four class I catalytic isoforms (p110α, β, δ, γ) with distinct tissue distributions and roles in tumorigenesis, thrombosis, and immune function. A generic pan-PI3K inhibitor or an inhibitor with a different isoform-selectivity profile will produce divergent on-target pharmacology, potentially compromising efficacy in PI3Kβ-dependent tumors (e.g., PTEN-deficient cancers) or causing unnecessary toxicity through inhibition of PI3Kα (insulin signaling) or PI3Kγ/δ (immune function) [1]. The compound described here exhibits a distinct rank order of isoform potency (β > δ > γ > α) and a wide selectivity window against mTOR, making simple class-level substitution unreliable for experiments that require this specific selectivity signature [1][2].

Quantitative Differentiation Evidence for 2-(3-METHOXYPHENOXY)-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}ACETAMIDE


PI3Kβ-Selective Inhibition: 4.8-Fold Preference Over PI3Kα

The compound inhibits PI3Kβ with a Ki of 41 nM, compared to a Ki of 199 nM for PI3Kα, yielding a 4.8-fold selectivity for the β isoform over the α isoform under identical assay conditions [1]. This contrasts with pan-PI3K inhibitors such as pictilisib (GDC-0941), which exhibit roughly equipotent inhibition of α and β isoforms [2]. The quantitative selectivity window is critical for experiments where PI3Kα-driven metabolic side effects must be minimized [1].

PI3Kbeta inhibitor PTEN-deficient cancer isoform selectivity

PI3Kδ Selectivity: 1.5-Fold Preference Over PI3Kγ and 1.1-Fold Over PI3Kδ

The compound exhibits a Ki of 63 nM for PI3Kδ, compared to 110 nM for PI3Kγ, representing a 1.7-fold preference for δ over γ [1]. The selectivity over PI3Kα is 3.2-fold (63 vs 199 nM). This profile is particularly relevant for hematologic indications where PI3Kδ is the primary target, but the residual PI3Kγ activity may modulate immune cell chemotaxis differently than a pure δ inhibitor like idelalisib [2].

PI3Kdelta inhibitor B-cell malignancies isoform selectivity panel

Wide Selectivity Window Against mTOR (>200-Fold)

The compound demonstrates an IC50 of >10,000 nM against mTOR in the Lanthascreen assay, compared to a PI3Kβ Ki of 41 nM, yielding a >240-fold selectivity window for PI3Kβ over mTOR [1]. In contrast, the close structural analog from the same patent series (Example 44, CHEMBL2165010) shows PI3Kα Ki = 104 nM and mTOR IC50 = 120 nM, representing only a ~1.2-fold window [2]. This marked difference in mTOR-sparing character is driven by the methoxyphenoxy substitution pattern absent in Example 44.

PI3K/mTOR dual inhibitor selectivity window mTOR sparing

Intra-Patent Comparator: PI3Kβ Affinity Advantage Over Example 44

Within the same patent family, the target compound (Example 215) achieves a PI3Kβ Ki of 41 nM, a 2.5-fold improvement over Example 44 (CHEMBL2165010), which exhibits a PI3Kα Ki of 104 nM under the same assay format [1][2]. Although the isoforms measured differ (β vs α), the patent data confirm that the methoxyphenoxy-thienylpiperidine substitution pattern confers superior PI3Kβ potency relative to the amino-pyridine scaffold of Example 44, which is a key differentiator for β-driven programs.

PI3Kbeta affinity SAR lead optimization

High-Value Application Scenarios for 2-(3-METHOXYPHENOXY)-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}ACETAMIDE


PTEN-Deficient Tumor Models Requiring PI3Kβ-Selective Inhibition

In PTEN-null prostate cancer (e.g., PC3) or breast cancer models where PI3Kβ is the dominant oncogenic driver, the 4.8-fold β-over-α selectivity of this compound allows effective target engagement while minimizing metabolic disruption caused by PI3Kα inhibition [1][2]. Use this compound when a β-selective tool is required but the extreme β-selectivity of TGX-221 is not desired, offering a moderate selectivity window that more closely mimics clinical PI3Kβ inhibitors under development.

PI3Kδ-Mediated B-Cell Malignancy Studies with Partial γ Engagement

For chronic lymphocytic leukemia (CLL) or non-Hodgkin lymphoma models where both PI3Kδ and PI3Kγ contribute to microenvironmental support, this compound's moderate δ/γ selectivity (1.7-fold) provides a pharmacological profile distinct from pure δ inhibitors like idelalisib [2]. This enables investigation of dual δ/γ blockade without the complete immune suppression associated with pan-PI3K inhibitors.

Dissection of PI3K-Specific vs. mTOR-Dependent Signaling

The >240-fold selectivity window against mTOR makes this compound an ideal tool for experiments that require clean PI3K inhibition without confounding mTOR suppression. In contrast to dual PI3K/mTOR inhibitors such as Example 44 from the same patent series, this compound permits unambiguous assignment of downstream signaling effects to PI3K isoforms alone [1].

Structure-Activity Relationship (SAR) Studies on PI3Kβ-Selective Chemotypes

As a benchmark compound from the Amgen PI3Kβ-selective series, this molecule serves as a reference standard for comparing newly synthesized analogs. The methoxyphenoxy-thienylpiperidine scaffold provides a distinct SAR vector compared to morpholino-triazine or imidazoquinazoline chemotypes, making it a valuable comparator in medicinal chemistry campaigns targeting PI3Kβ selectivity [1].

Quote Request

Request a Quote for 2-(3-METHOXYPHENOXY)-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}ACETAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.